molecular formula C13H18N6O B1401071 1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone CAS No. 1316227-01-6

1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone

Cat. No.: B1401071
CAS No.: 1316227-01-6
M. Wt: 274.32 g/mol
InChI Key: XUQARIJCPHURQK-UHFFFAOYSA-N
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Description

The compound “1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex. TRKs, which these compounds inhibit, are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a sequential opening/closing cascade reaction . This I2-mediated process allows direct cleavage of the C–C bond of malononitrile to generate a C1 synthon .

Scientific Research Applications

Antiviral Activity

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound with a structure related to the queried chemical, has been synthesized and evaluated for its antiviral properties. This compound has shown potential in combating viruses such as HSV1 and HAV-MBB. The study involved the synthesis of various heterocyclic compounds and their evaluation against these viruses, indicating a step forward in antiviral drug development (Attaby et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of a variety of heterocyclic compounds. For instance, novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones and 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines were prepared via the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone, catalyzed by tin(IV) chloride (Hu et al., 2018).

Antifungal Activity

Derivatives of similar compounds, such as (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, have been synthesized and shown to possess moderate antifungal activity against various strains of Candida, indicating their potential in antifungal therapy (Mamolo et al., 2003).

Future Directions

The compound has potential for further exploration . The development of small-molecule TRK inhibitors is important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .

Properties

IUPAC Name

1-[3-[1-(2-aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9(20)18-6-2-10(8-18)11-12-13(16-5-4-15-12)19(17-11)7-3-14/h4-5,10H,2-3,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQARIJCPHURQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=NN(C3=NC=CN=C23)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Reactant of Route 2
1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Reactant of Route 3
1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Reactant of Route 4
1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Reactant of Route 5
1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone

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